N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide
Beschreibung
N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide is a chemical compound with the molecular formula C19H30N2O4S and a molecular weight of 382.5 g/mol. This compound is known for its unique structure, which includes a tetrahydrofuran ring and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Eigenschaften
Molekularformel |
C19H30N2O4S |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H30N2O4S/c1-3-5-13-21(14-6-4-2)26(23,24)17-11-9-16(10-12-17)20-19(22)18-8-7-15-25-18/h9-12,18H,3-8,13-15H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
ZBDTYJICCHIOCM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Kanonische SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and technology is essential to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and tetrahydrofuran ring play a crucial role in its binding to target molecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonyl-containing compounds and tetrahydrofuran derivatives. Examples include:
- N-{4-[(dimethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide
- N-{4-[(diethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide .
Uniqueness
N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
